5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-8(2)16-10(4)13(9(3)14-16)20(17,18)15-6-12-5-11(15)7-19-12/h8,11-12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCASALCEAXBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
The compound can be described by the following chemical characteristics:
- Molecular Formula : C17H30N4O2S
- Molecular Weight : 386.6 g/mol
- CAS Number : 2320380-32-1
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific activity of this compound has not been extensively characterized in the literature; however, analogs and derivatives of pyrazole compounds have shown promising results.
The biological activity of pyrazole derivatives typically involves:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of various enzymes such as BRAF, EGFR, and others involved in cancer progression and inflammation .
- Receptor Modulation : Some compounds have been identified as partial agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) mutations associated with melanoma. These studies highlighted significant inhibitory activity against tumor growth in vitro .
- Anti-inflammatory Effects : Research on related pyrazole compounds demonstrated their efficacy in reducing inflammatory markers such as nitric oxide (NO) and TNF-alpha in cell cultures exposed to lipopolysaccharides (LPS) .
- Antimicrobial Properties : Pyrazole derivatives have also been tested for their antimicrobial effects. For instance, a novel pyrazole compound exhibited potent activity against biofilm formation in bacterial cultures, suggesting potential applications in treating infections .
Comparative Table of Biological Activities
| Activity Type | Compound Type | Observed Effects |
|---|---|---|
| Antitumor | Pyrazole derivatives | Inhibition of BRAF(V600E), reduced tumor growth |
| Anti-inflammatory | Pyrazole analogs | Decreased NO and TNF-alpha production |
| Antimicrobial | Pyrazole-based compounds | Inhibition of biofilm formation |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The pyrazole core is associated with various pharmacological activities, including anti-inflammatory and anticancer properties. Research indicates that similar compounds can inhibit pathways such as mTORC1, leading to enhanced autophagy and reduced cell proliferation in cancer cells .
Case Study : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant antiproliferative activity against cancer cell lines, suggesting that derivatives of the pyrazole structure could serve as potential anticancer agents .
Biochemical Interactions : Compounds with the pyrazole structure often interact with biological targets through hydrogen bonding and hydrophobic interactions. This property could enable the compound to modulate enzyme activities or receptor functions effectively.
Inflammation and Oxidative Stress : Similar pyrazole derivatives have shown effects on inflammation and oxidative stress pathways, indicating that this compound may also exhibit these beneficial effects .
Material Science
Synthesis of Novel Materials : The unique structural features of this compound allow it to be utilized as a building block in the synthesis of new materials. Its ability to form stable linkages can lead to the development of polymers or other complex structures with desired properties.
Industrial Applications : The compound could serve as an intermediate in synthesizing other valuable compounds in industrial settings, potentially enhancing efficiency in chemical production processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Analogues
2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate (C₇H₁₁NO₅)
- Molecular Weight : 189.17 g/mol .
- Key Differences : The oxalate salt lacks the sulfonyl-pyrazole substituent, resulting in higher hydrophilicity due to carboxylic acid groups.
- Applications : Primarily used as a synthetic intermediate or salt form to improve solubility.
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol
- Structure: Features a propanol substituent instead of sulfonyl-pyrazole .
Functionalized Bicyclic Derivatives
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Molecular Weight : 251.71 g/mol .
- The chlorine atom may enhance electrophilicity.
- Applications : Likely explored in medicinal chemistry for kinase inhibition due to the pyrimidine motif.
2-Oxa-5-azabicyclo[2.2.1]heptane-Based GABA Analogues
Pyrazole-Containing Analogues
5-Amino-3-hydroxy-1H-pyrazole Derivatives
- Examples: Compounds 7a and 7b in feature amino and hydroxy groups on pyrazole, increasing polarity .
- Contrast : The target compound’s isopropyl and dimethyl groups reduce polarity, favoring lipid membrane permeability.
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione
Physicochemical Properties
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Optimization requires multi-step analysis of reaction conditions. For the bicyclic core, Portoghese’s synthesis (modified in ) employs trans-4-hydroxy-L-proline as a starting material, with sequential benzoylation, tosylation, and borane reduction . Key steps include refluxing with NaOMe/MeOH (90% yield) and Pd/C hydrogenation for final deprotection . For the pyrazole-sulfonyl moiety, sulfonation can be achieved using sodium azide and ammonium chloride in dimethylformamide under nitrogen (163°C, 18 hours), as demonstrated in analogous syntheses . Purity is enhanced via flash column chromatography (e.g., 30–50% ethyl acetate in petroleum ether) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR/FT-IR : Proton environments (e.g., bicyclic bridgehead protons) and functional groups (sulfonyl S=O at ~1290–1300 cm⁻¹) are resolved via ¹H/¹³C NMR and IR .
- Chromatography : TLC (silica gel, petroleum ether/ethyl acetate 4:1) and HPLC monitor reaction progress. Flash chromatography purifies intermediates .
- Melting Point : Sharp decomposition points (e.g., 285–286°C with gas evolution) indicate purity .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the 2-oxa-5-azabicyclo[2.2.1]heptane core be addressed?
Methodological Answer: Stereoselectivity is controlled through chiral starting materials (e.g., trans-4-hydroxy-L-proline) and reaction conditions. For example, the (1S,4S) configuration is preserved via LiBH₄ reduction at 0°C, which selectively reduces carbonyl groups without epimerization . X-ray crystallography (as in ) validates absolute configurations, while chiral HPLC separates diastereomers .
Q. How should researchers resolve contradictions in pharmacological data across studies involving sulfonylpyrazole-bicyclic hybrids?
Methodological Answer: Discrepancies often arise from substituent effects. For example, replacing a 5-hydroxy group with 6-acetoxy in the bicyclic system ( ) alters bioactivity . Systematic SAR studies should:
- Compare analogs with varying sulfonyl/pyalkyl substituents.
- Use standardized assays (e.g., receptor-binding IC₅₀, enzyme inhibition).
- Control for stereochemistry, as minor configuration changes significantly impact activity .
Q. What methodologies assess the environmental fate of this compound and its metabolites?
Methodological Answer: Adopt frameworks like Project INCHEMBIOL ( ):
- Physicochemical Properties : LogP (octanol-water) and hydrolysis rates predict environmental persistence .
- Biotic/Abiotic Degradation : LC-MS/MS identifies metabolites in simulated wastewater (pH 6.5 buffer, 25°C) .
- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality assays quantify ecological risks .
Q. How can the reactivity of the sulfonyl group be exploited for functionalization or prodrug design?
Methodological Answer: The sulfonyl group’s electrophilicity allows nucleophilic substitution. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
